molecular formula C11H16ClNO2 B13776600 1,2,3,4-Tetrahydro-1,1-dimethyl-4,6-isoquinolinediol hydrochloride CAS No. 72511-89-8

1,2,3,4-Tetrahydro-1,1-dimethyl-4,6-isoquinolinediol hydrochloride

Cat. No.: B13776600
CAS No.: 72511-89-8
M. Wt: 229.70 g/mol
InChI Key: QXSZOMMIBBHJDR-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-1,1-dimethyl-4,6-isoquinolinediol hydrochloride is a chemical compound with a complex structure It is a derivative of isoquinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrahydro-1,1-dimethyl-4,6-isoquinolinediol hydrochloride typically involves multiple steps. One common method includes the catalytic hydrogenation of N-acetyl-N-methyl-β-aminopropionitrile to produce N-acetyl-N-methylpropane-1,3-diamine. This intermediate is then cyclized in the presence of copper chloride to yield the desired isoquinoline derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, as well as the use of industrial-grade catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydro-1,1-dimethyl-4,6-isoquinolinediol hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: The major products are typically oxidized derivatives of the isoquinoline ring.

    Reduction: The major products are reduced forms of the compound, often leading to the formation of secondary amines.

    Substitution: The major products are substituted isoquinoline derivatives.

Scientific Research Applications

1,2,3,4-Tetrahydro-1,1-dimethyl-4,6-isoquinolinediol hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydro-1,1-dimethyl-4,6-isoquinolinediol hydrochloride involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on the biological context. The exact pathways and molecular targets are still under investigation, but it is believed to modulate various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,4-Tetrahydro-1,1-dimethyl-4,6-isoquinolinediol hydrochloride is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

72511-89-8

Molecular Formula

C11H16ClNO2

Molecular Weight

229.70 g/mol

IUPAC Name

1,1-dimethyl-3,4-dihydro-2H-isoquinolin-2-ium-4,6-diol;chloride

InChI

InChI=1S/C11H15NO2.ClH/c1-11(2)9-4-3-7(13)5-8(9)10(14)6-12-11;/h3-5,10,12-14H,6H2,1-2H3;1H

InChI Key

QXSZOMMIBBHJDR-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=C(C=C2)O)C(C[NH2+]1)O)C.[Cl-]

Origin of Product

United States

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